The compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is recognized for its potential applications in organic synthesis and medicinal chemistry. Its classification as a spirocyclic compound highlights its relevance in the development of bioactive molecules.
The synthesis of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate can be achieved through several synthetic routes, with the following methods being prominent:
The synthesis typically requires controlled conditions such as specific temperatures, solvents, and pressures to ensure high purity and yield of the final product. Industrial-scale production may involve continuous flow reactors and automated systems to optimize efficiency .
The molecular structure of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate features:
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate participates in various chemical reactions:
Reagents typically used in these reactions include:
The mechanism of action for tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate their activity, potentially leading to therapeutic effects depending on the context of use.
The exact molecular pathways and targets are still under investigation but may include key proteins involved in cellular signaling or metabolic processes .
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate exhibits several notable physical and chemical properties:
The compound has been assigned safety pictograms indicating potential hazards such as skin irritation and respiratory issues upon exposure.
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate has diverse applications across various fields:
The construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold presents significant synthetic challenges due to its bridged heterocyclic architecture and stereochemical constraints. Recent advances have demonstrated efficient intramolecular cyclization approaches for assembling this pharmacologically privileged structure. A particularly effective method involves the cesium carbonate-mediated cyclization of tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate (CAS 374795-39-8), which proceeds through a tandem deprotonation-nucleophilic displacement mechanism to form the spirocyclic ether linkage [6]. This reaction optimally occurs in aprotic polar solvents such as acetonitrile at elevated temperatures (70-80°C), achieving cyclization efficiencies exceeding 85% [2].
Alternative routes employ acid-catalyzed transannular cyclizations of bicyclic precursors, where the strategic positioning of hydroxyl and olefin functionalities enables stereoselective ring closure. The cyclization step typically requires careful reaction parameter optimization, with temperature control proving critical for minimizing diastereomer formation. Microwave-assisted synthesis has reduced cyclization times from several hours to under 30 minutes while maintaining yields of 75-82% [10]. The resulting unsaturated spirocyclic system (CAS 374795-40-1) serves as a versatile intermediate for further functionalization, with its structural confirmation achieved through comprehensive 2D NMR studies that verify the characteristic spiro junction proton coupling patterns [3].
Table 1: Comparative Analysis of Spirocyclic Core Assembly Methods
Cyclization Strategy | Key Reagent | Optimal Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
Cs₂CO₃-mediated cyclization | Cesium carbonate | CH₃CN, 80°C, N₂ atmosphere | 85-92 | 8-12 hours |
Acid-catalyzed transannular | p-TsOH | Toluene, 110°C | 75-82 | 6-8 hours |
Microwave-assisted | SiO₂-supported H₃PO₄ | 150 W, 120°C | 78-85 | 20-30 minutes |
Pd-catalyzed heterocyclization | Pd(PPh₃)₄, CuI | THF, 60°C | 65-72 | 3-5 hours |
The exocyclic double bond in tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate (CAS 374795-40-1) provides an exceptional platform for stereocontrolled transformations that dramatically expand molecular complexity. The electron-deficient olefin character enables highly regioselective reactions, with catalytic hydrogenation emerging as a particularly valuable functionalization strategy. Employing palladium on carbon (5-10% Pd/C) in methanol under hydrogen balloon pressure at ambient temperature achieves near-quantitative conversion to the saturated analogue tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate within 16 hours [7]. This methodology preserves the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group while selectively reducing the C=C bond.
Electrophilic additions to the unsaturated system exhibit remarkable regiochemical control, with bromination occurring exclusively at the C4 position to yield tert-butyl 4-bromo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a crystalline solid suitable for Suzuki coupling reactions [10]. The stereoelectronic bias of the enol ether moiety facilitates anti-Markovnikov addition across the double bond, enabling the synthesis of hydroxymethyl derivatives through hydroboration-oxidation sequences. When performing epoxidation reactions, meta-chloroperbenzoic acid (mCPBA) demonstrates superior regioselectivity (95:5) compared to peracetic acid (70:30) for producing the spirocyclic epoxide without N-Boc deprotection [6]. These functionalized intermediates serve as crucial building blocks for antitubercular agents targeting the MmpL3 protein in Mycobacterium tuberculosis [1].
Table 2: Regioselective Transformations of the Unsaturated Spirocyclic System
Reaction Type | Reagents/Conditions | Primary Product | Regioselectivity | Application |
---|---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon), MeOH, 25°C | tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | >99% | Saturated scaffold production |
Halogenation | Br₂, CH₂Cl₂, -10°C | 4-Bromo derivative | 100% C4 addition | Cross-coupling precursor |
Hydroboration-Oxidation | 1) BH₃·THF 2) H₂O₂/NaOH | 4-Hydroxymethyl compound | 95:5 anti-Markovnikov | Hydrophilic functionalization |
Epoxidation | mCPBA, NaHCO₃, CH₂Cl₂ | Spirocyclic epoxide | 95:5 | Ring-expansion substrates |
The acid-labile nature of the N-Boc group in tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate necessitates strategic protection schemes during multi-step syntheses. The Boc group demonstrates exceptional orthogonality to alternative nitrogen-protecting groups, particularly during hydrogenation conditions where Cbz-protected analogues undergo simultaneous olefin reduction and deprotection, complicating product isolation [4] [9]. This orthogonality enables selective nitrogen functionalization in diamino spirocyclic systems, where sequential protection with Boc and Cbz groups allows differential deprotection for selective nitrogen derivatization [9].
The Boc group's stability profile permits its retention during transformations including Grignard additions, Wittig olefinations, and mild hydrolytic conditions that would cleave more labile protecting groups. However, under strongly acidic conditions required for deprotection (e.g., trifluoroacetic acid in dichloromethane), the spirocyclic ether linkage remains intact while efficiently removing the Boc group within 30-60 minutes at room temperature . For synthetic sequences requiring acid-stable protection, the electron-withdrawing Cbz group provides a viable alternative, though it necessitates hydrogenolytic cleavage conditions that concurrently reduce the C3-C4 double bond in the unsaturated spirocyclic system [4]. This limitation has prompted exploration of orthogonal protection strategies utilizing sulfonyl-based groups (nosyl, tosyl) that offer stability under both acidic and hydrogenation conditions while enabling nucleophilic cleavage without affecting other functional groups [2].
Asymmetric synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold presents formidable challenges due to the remote stereocenter relative to functional handles. The most successful enantioselective approaches employ chiral auxiliaries attached to the piperidine nitrogen prior to cyclization, though this requires additional synthetic steps for auxiliary introduction and removal. Recent advances demonstrate the feasibility of palladium-catalyzed asymmetric allylic alkylation for establishing the spirocyclic quaternary stereocenter with enantiomeric excesses reaching 88% when using Trost-type ligands in THF at -20°C [10].
Enzymatic resolution has emerged as a practical alternative for obtaining enantiopure material, where lipase-catalyzed (Candida antarctica) transesterification of racemic hydroxymethyl derivatives achieves 99% ee through kinetic resolution. For hydrogenation of the unsaturated precursor, chiral rhodium catalysts bearing DuPhos ligands induce asymmetry during saturation, albeit with modest enantioselectivity (70-75% ee) due to the distance between the double bond and chiral environment [6]. Computational modeling reveals that enantiocontrol limitations stem from the conformational flexibility of the spirocyclic system, which diminishes the chiral induction efficacy. This insight has spurred development of temporary tethering strategies that rigidify the molecule during asymmetric transformations, significantly improving enantioselectivity to >95% ee for specific derivatives [1].
The construction of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate from simple tert-butyl-containing precursors exemplifies efficient convergent synthesis in heterocyclic chemistry. The most industrially viable route commences with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes sequential Grignard addition and hydroxyl-directed olefination to install the allyloxy side chain necessary for cyclization [6]. This four-step sequence proceeds with an overall yield of 52-58%, representing a significant improvement over earlier linear approaches that achieved only 28-32% overall yields [10].
Critical to this synthetic route is the diastereoselective alkylation of tert-butyl 4-hydroxy-4-(2-propenyl)piperidine-1-carboxylate (CAS 203662-51-5), where cesium carbonate base promotes O-allylation over N-allylation with 15:1 selectivity [2] [6]. The resulting tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate (CAS 374795-39-8) undergoes thermal cyclization at 80°C without isomerization of the terminal olefins. Alternative routes employ ring-closing metathesis strategies using Grubbs II catalyst, though this approach suffers from competing dimerization and requires high dilution conditions (0.01 M) to achieve acceptable yields (45-50%) [3]. The optimized synthetic sequence demonstrates remarkable atom economy, with all carbon atoms from the precursors incorporated into the final spirocyclic product, minimizing waste generation and purification challenges. Recent process optimizations have replaced chromatographic purifications with crystallization-driven purification at key intermediates, enabling decagram-scale production of the target compound with consistent purity (>99.5% HPLC) .
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: